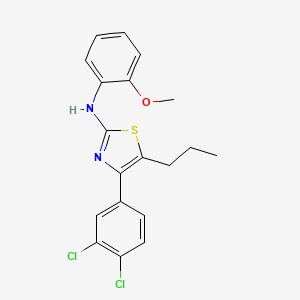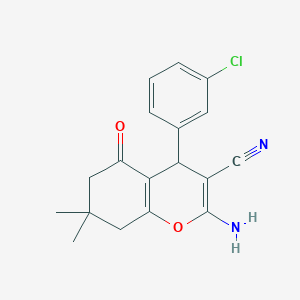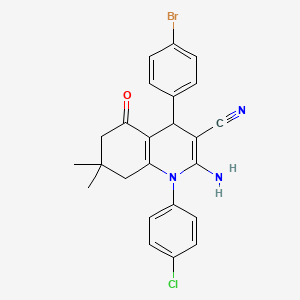![molecular formula C26H39N3O B15012324 N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide](/img/structure/B15012324.png)
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is a complex organic compound that belongs to the class of cyclopentaquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentaquinoline derivatives, such as:
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(diethylamino)acetamide
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dipropylamino)acetamide
- **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dibutylamino)acetamide
Uniqueness
N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is unique due to its specific dihexylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C26H39N3O |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-(dihexylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C26H39N3O/c1-3-5-7-11-18-29(19-12-8-6-4-2)20-25(30)28-26-21-14-9-10-16-23(21)27-24-17-13-15-22(24)26/h9-10,14,16H,3-8,11-13,15,17-20H2,1-2H3,(H,27,28,30) |
InChI Key |
JGORWRWOQYTHJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC(=O)NC1=C2CCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012254.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012255.png)
![3-({4-[(Hexyloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15012267.png)
![4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide](/img/structure/B15012274.png)

![[2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B15012295.png)

![2-methoxy-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15012312.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)

![2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012322.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15012326.png)
![N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]naphthalen-2-amine](/img/structure/B15012328.png)
